2-(1H-indol-1-yl)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-indol-1-yl-1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S/c1-31-21-8-6-19(7-9-21)22-18-32-24(26-22)16-27-12-14-28(15-13-27)25(30)17-29-11-10-20-4-2-3-5-23(20)29/h2-11,18H,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXBHNDXKSYRNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)CN4C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-indol-1-yl)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure features an indole moiety linked to a piperazine ring and a thiazole group, which are known for their biological significance. The molecular formula is , and its IUPAC name is This compound .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Anticancer Activity : Research indicates that compounds with similar structures often exhibit cytotoxic effects against various cancer cell lines. This is largely due to their ability to inhibit key proteins involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and Bcl-2 family proteins .
- Antimicrobial Properties : The thiazole moiety has been associated with antimicrobial activity, potentially inhibiting bacterial cell division by targeting essential proteins .
- Neuroprotective Effects : Some derivatives of indole compounds have shown promise in neuroprotection, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
Anticancer Studies
A study evaluated the anticancer effects of related indole-thiazole compounds against various cancer types, including breast and prostate cancers. Results indicated significant cytotoxicity with IC50 values below 10 µM for several derivatives, suggesting that the structural features of the thiazole and indole contribute to their efficacy .
Antimicrobial Activity
Another investigation focused on the antimicrobial properties of compounds containing thiazole rings. The compound demonstrated effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
Neuropharmacological Effects
Research into the neuropharmacological activities revealed that certain indole derivatives could enhance cognitive function in animal models, possibly through antioxidant mechanisms or modulation of cholinergic pathways .
Data Summary
| Activity Type | Targeted Disease/Condition | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer | < 10 µM | |
| Antimicrobial | Gram-positive Bacteria | 5 - 20 µg/mL | |
| Neuroprotective | Cognitive Impairment | Not specified |
Case Studies
- Case Study on Anticancer Activity : In a preclinical trial involving a series of indole-thiazole derivatives, one compound exhibited a significant reduction in tumor volume in xenograft models, achieving over 70% inhibition at doses well tolerated by subjects .
- Case Study on Antimicrobial Efficacy : A compound similar in structure was tested against Staphylococcus aureus, showing an MIC of 15 µg/mL, indicating strong potential for development as an antimicrobial agent .
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For example:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
These findings suggest potential applications in treating infections caused by resistant bacterial strains.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 5.2 | |
| MCF-7 (breast cancer) | 7.8 |
Mechanistically, it is believed to interfere with cell cycle progression and induce cell death through the activation of caspases.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has shown promising anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in various inflammatory diseases.
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of synthesized derivatives of this compound revealed that modifications to the thiazole moiety significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. This highlights the importance of structural optimization in drug design.
Case Study 2: Anticancer Mechanism Exploration
Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. It was found to activate the mitochondrial pathway, leading to cytochrome c release and subsequent caspase activation, confirming its potential as a lead compound for anticancer drug development.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Features
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound enhances lipophilicity and electron density compared to sulfonyl (7e, ) or trifluoromethyl (7f, ) substituents, which are electron-withdrawing.
- Synthetic Flexibility: The piperazine-ethanone core allows modular substitution, as seen in allylpiperazine derivatives (e.g., 13a, ), highlighting opportunities for structural optimization.
Physicochemical Properties
- Melting Points : Sulfonyl-piperazine derivatives (7e: 131–134°C; 7k: 155–157°C) have higher melting points than allylpiperazine analogs (~120°C), likely due to increased polarity .
- Solubility : The 4-methoxyphenyl group may improve solubility in organic solvents compared to halogenated analogs (e.g., 7j with 4-bromophenyl, ).
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
